molecular formula C9H14ClNOS B107368 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride CAS No. 14994-02-6

3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride

Cat. No.: B107368
CAS No.: 14994-02-6
M. Wt: 219.73 g/mol
InChI Key: UWTXYTBCYMPXMM-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride is a chemical compound that features a thienyl group attached to a propanone backbone with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride typically involves the reaction of 3-thiophenecarboxaldehyde with dimethylamine and a suitable ketone. The reaction conditions often require a catalyst and a controlled environment to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced techniques such as microreactors can enhance the sustainability and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Dimethylamino)-1-(3-thienyl)-1-propanone Hydrochloride include:

  • 3-(Dimethylamino)-2-(3-thienyl)acrylonitrile
  • 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
  • 3-(Dimethylamino)-1-(4-thienyl)-1-propanone

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

3-(dimethylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS.ClH/c1-10(2)5-3-9(11)8-4-6-12-7-8;/h4,6-7H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTXYTBCYMPXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CSC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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